Absence of Matched-Pair Bioactivity Data Prevents Direct Comparator Ranking
Following a systematic search of PubMed, PubChem, ChEMBL, BindingDB, and the patent literature, no quantitative bioactivity data (IC50, EC50, Ki, % inhibition) for N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946358-89-0) could be identified. A structurally related des-tosyl analog, 2-(1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide, has a reported EC50 of 9.34 μM at the Cav3 T-type calcium channel [1], but this assay has not been performed on the target compound. In the absence of head-to-head or cross-study comparable data, no differential potency, selectivity, or efficacy claim can be substantiated for the target compound versus any specific analog.
| Evidence Dimension | In vitro potency at Cav3 T-type calcium channel |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-(4-methylthiazol-2-yl)acetamide (des-tosyl analog): EC50 = 9.34 μM |
| Quantified Difference | Not determinable |
| Conditions | Human Cav3.1 (α1H) T-type calcium channel, fluorescent assay, SRI International [1] |
Why This Matters
This evidence gap means that any procurement decision based on assumed functional similarity to des-tosyl analogs would be unsupported; users must treat this compound as an unexplored entity requiring de novo profiling.
- [1] BindingDB. BDBM45494: 2-(1H-indol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide. EC50 = 9.34E+3 nM. Assay Provider: Xinmin Xie, SRI International. View Source
